1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile

Catalog No.
S848844
CAS No.
1448317-12-1
M.F
C9H11N3O
M. Wt
177.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboni...

CAS Number

1448317-12-1

Product Name

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile

IUPAC Name

1-(oxan-2-yl)pyrazole-4-carbonitrile

Molecular Formula

C9H11N3O

Molecular Weight

177.2 g/mol

InChI

InChI=1S/C9H11N3O/c10-5-8-6-11-12(7-8)9-3-1-2-4-13-9/h6-7,9H,1-4H2

InChI Key

OEHGKTKHZPZBGM-UHFFFAOYSA-N

SMILES

C1CCOC(C1)N2C=C(C=N2)C#N

Canonical SMILES

C1CCOC(C1)N2C=C(C=N2)C#N

Here's what we do know:

  • Chemical Structure

    The molecule contains two key functional groups: a pyrazole ring and a nitrile group. Pyrazoles are a class of five-membered heterocyclic compounds known for their diverse biological activities [PubChem PubChem CID 9211, ]. Nitrile groups can participate in various chemical reactions and can influence the overall properties of the molecule.

  • Limited Commercial Availability

    While a few commercial suppliers exist, information regarding its use in scientific research is scarce [example supplier, JK Chemical, ].

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile is a complex organic compound characterized by its unique structural features, including a pyrazole ring and a tetrahydro-2H-pyran moiety. The molecular formula of this compound is C9H12N4OC_9H_{12}N_4O, with a molecular weight of approximately 182.22 g/mol. The presence of the carbonitrile group enhances its reactivity, making it suitable for various chemical transformations and biological applications .

  • Oxidation: Can be oxidized using agents like hydrogen peroxide, leading to the formation of oxidized derivatives.
  • Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride to yield reduced forms.
  • Alkylation: The nitrogen in the pyrazole ring can react with alkyl halides or other alkylating agents, facilitating the formation of new compounds .
  • Suzuki Coupling: Related compounds with boronic acid moieties can undergo Suzuki coupling reactions, which are valuable in forming carbon-carbon bonds.

The biological activity of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile has been explored in medicinal chemistry. Its structure allows for interactions with various biological targets, including enzymes and receptors. The compound's potential therapeutic applications may stem from its ability to modulate enzymatic activities, which could be beneficial in treating various diseases .

The synthesis of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile typically involves multiple synthetic steps:

  • Formation of the Pyrazole Ring: This can be achieved through cyclization reactions using appropriate precursors.
  • Introduction of Tetrahydro-2H-Pyran: This moiety is often introduced via substitution reactions.
  • Carbonitrile Group Addition: The carbonitrile functionality can be added through nitration or other methods that introduce cyano groups into the structure.

Catalysts such as palladium or copper may be used to facilitate these reactions, often in solvents like dimethylformamide or tetrahydrofuran .

1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals due to its biological activity.
  • Materials Science: In the synthesis of advanced materials due to its unique chemical properties.

The compound's versatility makes it a candidate for further research and development in these fields .

Interaction studies have indicated that this compound can bind to various molecular targets, influencing their activity. For instance, modifications to its structure have shown promising results in enhancing binding affinity to specific receptors, which is crucial for drug development. These studies help elucidate the mechanisms by which the compound exerts its biological effects and guide further modifications for improved efficacy .

Several compounds share structural similarities with 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazoleSimilar pyrazole core but different substituentsMay exhibit different biological activity due to structural variations
N-(4-Cyano-tetrahydro-2H-pyran) derivativesIncorporates cyano groups at different positionsPotentially enhanced receptor affinity compared to 1-(tetrahydro-2H-pyran) derivatives
3-Amino derivativesContains amino groups that can alter reactivity and interactionsIncreased solubility and potential bioactivity due to amino functionality

These comparisons illustrate how variations in substituents and functional groups can significantly influence the properties and applications of similar compounds. The unique combination of features in 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carbonitrile positions it as a noteworthy candidate for further exploration in both medicinal and materials chemistry contexts.

XLogP3

0.7

Dates

Modify: 2023-08-16

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